2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
5H-Pyrrolo[1,2-a]imidazole, 6,7-dihydro-2-(4-methylphenyl)- is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes both pyrrole and imidazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[1,2-a]imidazole, 6,7-dihydro-2-(4-methylphenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction proceeds through an intramolecular cyclization to form the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[1,2-a]imidazole, 6,7-dihydro-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazole compounds. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
5H-Pyrrolo[1,2-a]imidazole, 6,7-dihydro-2-(4-methylphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[1,2-a]imidazole, 6,7-dihydro-2-(4-methylphenyl)- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: A similar compound without the 4-methylphenyl group.
2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles: These compounds have different aryl groups attached at the 2-position.
Uniqueness
5H-Pyrrolo[1,2-a]imidazole, 6,7-dihydro-2-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its utility in various industrial applications .
Properties
CAS No. |
107392-73-4 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C13H14N2/c1-10-4-6-11(7-5-10)12-9-15-8-2-3-13(15)14-12/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
NUYSCDYRHYLVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3CCCC3=N2 |
Origin of Product |
United States |
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